2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

Description

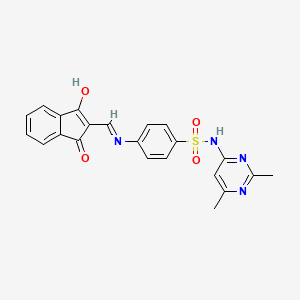

Chemical Identity: The compound 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione (CAS: 1024128-19-5) is a sulfonamide derivative with a molecular formula of C22H18N4O4S and a molar mass of 434.47 g/mol . It features a 2,6-dimethylpyrimidin-4-yl group linked via a sulfonamide bridge to a phenyl ring, which is further substituted with a methylene-amino group connected to an indane-1,3-dione moiety. This structure combines aromaticity, hydrogen-bonding capability (from sulfonamide and pyrimidine), and a planar indane-dione system, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(2,6-dimethylpyrimidin-4-yl)-4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c1-13-11-20(25-14(2)24-13)26-31(29,30)16-9-7-15(8-10-16)23-12-19-21(27)17-5-3-4-6-18(17)22(19)28/h3-12,27H,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCAVESZECJGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione, with the CAS number 1024128-19-5 and a molecular formula of C22H18N4O4S, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features several key functional groups:

- Pyrimidine ring : Contributes to the compound's interaction with biological targets.

- Sulfonamide group : Known for its antibacterial properties.

- Indane-1,3-dione moiety : Implicated in various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown potent antibacterial and antifungal activities against various strains. Although specific data on this compound is limited, the presence of the sulfonamide group suggests potential efficacy against bacterial infections.

Anticancer Properties

Studies on related compounds have demonstrated anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis. The indane moiety is particularly noted for its role in cancer therapy. In vitro assays could be conducted to evaluate the specific cytotoxic effects of this compound on cancer cell lines.

Anticonvulsant Activity

Similar compounds have been evaluated for their anticonvulsant properties. For example, a study involving pharmacophoric hybrids indicated promising results in seizure models. The incorporation of a pyrimidine ring has been associated with improved blood-brain barrier penetration, enhancing the potential for central nervous system activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituents on the pyrimidine ring : Modifications can enhance or reduce activity.

- Positioning of functional groups : The arrangement affects binding affinity to biological targets.

A comparative analysis with structurally related compounds can provide insights into which modifications yield improved efficacy.

Case Studies

- Antibacterial Evaluation : A series of synthesized compounds similar to this compound were tested against bacterial strains. Results indicated that modifications to the sulfonamide group significantly influenced potency.

- Anticancer Screening : In vitro studies conducted on derivatives showed varied cytotoxic effects depending on structural variations. Compounds with enhanced lipophilicity demonstrated better cell permeability and antiproliferative effects in cancer cell lines.

Research Findings Summary Table

| Activity Type | Compound | Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Sulfonamide derivatives | Potent against bacteria | Inhibition of bacterial growth |

| Anticancer | Indane derivatives | Variable effectiveness | Induction of apoptosis; inhibition of proliferation |

| Anticonvulsant | Pyrimidine derivatives | Promising | GABA-mediated action; blood-brain barrier penetration |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences :

Heterocyclic Core: The primary compound uses a 2,6-dimethylpyrimidine group, which is bulkier and more electron-rich than the pyridine or unsubstituted pyrimidine in the analogs. This substitution likely enhances hydrophobic interactions and steric effects in biological targets .

Linker and Pharmacophore: The primary compound employs a methylene-amino linker between the sulfonamide-phenyl group and the indane-1,3-dione, creating a conjugated system that may improve planarity and π-π stacking. In contrast, the analogs use a flexible pentanamide chain connected to an isoindolinone ring, which introduces rotational freedom but reduces rigidity . Indane-1,3-dione vs. isoindolinone: The former has a fused bicyclic structure with two ketone groups, enabling redox activity, while isoindolinone is a lactam with a single ketone, altering electronic properties and hydrogen-bonding capacity .

Solubility and Stability :

- The pyridine analog exhibits moderate solubility (58.59 mg/mL at 83°C), likely due to the polar pyridine and sulfonamide groups. The primary compound’s solubility is unreported but may be lower due to its hydrophobic dimethylpyrimidine and rigid indane-dione system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.